molecular formula C7H15NS B13600537 1-[(Methylsulfanyl)methyl]cyclopentan-1-amine

1-[(Methylsulfanyl)methyl]cyclopentan-1-amine

Cat. No.: B13600537
M. Wt: 145.27 g/mol
InChI Key: ZIVBTGWHJMGDCD-UHFFFAOYSA-N
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Description

1-[(Methylsulfanyl)methyl]cyclopentan-1-amine is a chemical compound with the molecular formula C7H15NS It is characterized by a cyclopentane ring substituted with a methylsulfanyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Methylsulfanyl)methyl]cyclopentan-1-amine typically involves the reaction of cyclopentanone with methylthiomethylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the pure compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(Methylsulfanyl)methyl]cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

1-[(Methylsulfanyl)methyl]cyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(Methylsulfanyl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its biological effects are mediated through its interaction with cellular proteins and enzymes, leading to alterations in cellular processes.

Comparison with Similar Compounds

  • N-methyl-2-(methylsulfanyl)cyclopentan-1-amine
  • N-methyl-3-(methylsulfanyl)cyclopentan-1-amine
  • 1-[Tris(methylsulfanyl)methyl]cyclopentanol

Comparison: 1-[(Methylsulfanyl)methyl]cyclopentan-1-amine is unique due to its specific substitution pattern on the cyclopentane ring. Compared to similar compounds, it exhibits distinct reactivity and potential applications. For instance, N-methyl-2-(methylsulfanyl)cyclopentan-1-amine and N-methyl-3-(methylsulfanyl)cyclopentan-1-amine differ in the position of the methylsulfanyl group, leading to variations in their chemical behavior and biological activities. 1-[Tris(methylsulfanyl)methyl]cyclopentanol, on the other hand, has multiple methylsulfanyl groups, which significantly alters its properties compared to this compound.

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

1-(methylsulfanylmethyl)cyclopentan-1-amine

InChI

InChI=1S/C7H15NS/c1-9-6-7(8)4-2-3-5-7/h2-6,8H2,1H3

InChI Key

ZIVBTGWHJMGDCD-UHFFFAOYSA-N

Canonical SMILES

CSCC1(CCCC1)N

Origin of Product

United States

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